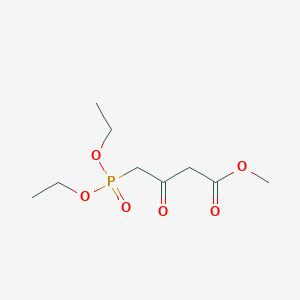
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate typically involves the reaction of diethyl phosphite with a suitable carbonyl compound under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The reaction is usually catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This compound can act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(diethoxyphosphoryl)-3-oxobutanoate
- Ethyl 4-(diethoxyphosphoryl)-3-oxobutanoate
- Diethyl 4-(diethoxyphosphoryl)-3-oxobutanoate
Uniqueness
Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic intermediate makes it valuable in various fields of research and industry .
Properties
CAS No. |
109139-85-7 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphoryl-3-oxobutanoate |
InChI |
InChI=1S/C9H17O6P/c1-4-14-16(12,15-5-2)7-8(10)6-9(11)13-3/h4-7H2,1-3H3 |
InChI Key |
NXJIWLJQEDTRON-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)CC(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















